molecular formula C18H22O3 B5011842 1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene

1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene

Cat. No.: B5011842
M. Wt: 286.4 g/mol
InChI Key: XAAWWMCFDFXIHB-UHFFFAOYSA-N
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Description

1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzene ring substituted with methoxy and methyl groups, as well as an ethoxy linkage to a dimethylphenoxy group

Properties

IUPAC Name

1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-13-5-6-17(18(12-13)19-4)21-8-7-20-16-10-14(2)9-15(3)11-16/h5-6,9-12H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAWWMCFDFXIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=CC(=CC(=C2)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylphenol and 2-methoxy-4-methylbenzyl chloride.

    Etherification: The 3,5-dimethylphenol undergoes etherification with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-(3,5-dimethylphenoxy)ethanol.

    Final Coupling: The 2-(3,5-dimethylphenoxy)ethanol is then reacted with 2-methoxy-4-methylbenzyl chloride under basic conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ether linkages to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), alkylation (RCl/AlCl₃)

Major Products:

    Oxidation: Carboxylic acids, quinones

    Reduction: Alcohols

    Substitution: Nitro, halogen, or alkyl-substituted derivatives

Scientific Research Applications

1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes such as oxidative stress and inflammation. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

  • 1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}piperidine
  • 1-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine

Comparison: 1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring and the presence of both methoxy and ethoxy linkages. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.

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